4-fluoro-N-3-isoxazolylbenzamide
Description
"4-fluoro-N-3-isoxazolylbenzamide" is a compound of interest in the realm of medicinal chemistry and material science due to its unique structural features and potential biological activities. The fluorine atom's presence in the compound might suggest enhanced biological activity or specificity due to fluorine's electronegativity and its impact on molecular stability and bioavailability.
Synthesis Analysis
The synthesis of compounds related to "4-fluoro-N-3-isoxazolylbenzamide" often involves multi-step reactions, including fluorination, nitration, and the use of various precursors and catalysts to achieve the desired chemical structure. For example, a study discusses the radiosynthesis of a related PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1), involving [(18)F]fluorination of a novel nitro precursor (Tomoteru Yamasaki et al., 2011).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray diffraction, NMR spectroscopy, and vibrational spectroscopy to elucidate the spatial arrangement of atoms within a molecule. For instance, studies on structurally related compounds have detailed their crystalline structure and the conformational properties using X-ray diffraction ((A. Saeed et al., 2010); (A. Saeed et al., 2011)).
Chemical Reactions and Properties
The reactivity of "4-fluoro-N-3-isoxazolylbenzamide" can be influenced by the presence of the fluorine atom, which affects its electronic properties and interactions with other molecules. Studies on related compounds explore various chemical reactions, including cycloaddition reactions and the synthesis of azo dyes, demonstrating the compound's versatility in chemical synthesis (Tianyu Lu et al., 2022).
properties
IUPAC Name |
4-fluoro-N-(1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-3-1-7(2-4-8)10(14)12-9-5-6-15-13-9/h1-6H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMKJUNRBDBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NOC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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